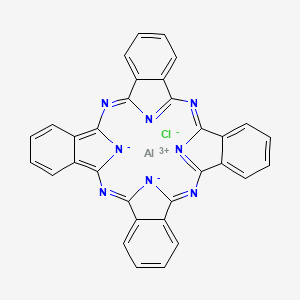

Chloroaluminum phthalocyanine

Overview

Description

Chloroaluminum phthalocyanine (ClAlPc) is a photosensitizer that can be used in antimicrobial photodynamic therapy (PDTa), especially for the destruction of pathogenic microorganisms . It has been studied extensively as a photosensitizer in photodynamic therapy (PDT) and photothermal therapy (PTT) due to its high absorption of near-infrared radiation .

Synthesis Analysis

ClAlPc can be synthesized using phthalonitrile and phthalic anhydride . Solid lipid nanoparticles (SLN) loaded with ClAlPc were prepared by solvent diffusion method in aqueous system . The size of SLN loaded with ClAlPc is larger than that of the inert particle, but the zeta potential is not changed significantly with the incorporation of the drug .Molecular Structure Analysis

The molecular structure of ClAlPc has been studied using X-ray and ultraviolet photoemission spectroscopy (XPS and UPS) . The strength of the interaction between ClAlPc and substrates like titanium dioxide clearly depends on the substrate termination and preparation .Chemical Reactions Analysis

The chemical transformation of ClAlPc to μ-(oxo)bis(phthalocyaninato)aluminum(III), (PcAl)2O, in thin films on indium tin oxide has been studied . This transformation can proceed only in the presence of water .Physical And Chemical Properties Analysis

ClAlPc has been found to have high hydrophobicity and self-aggregation tendency in aqueous media . The size of solid lipid nanoparticles (SLN) loaded with ClAlPc is larger than that of the inert particle, but the zeta potential is not changed significantly with the incorporation of the drug .Scientific Research Applications

Organic Photovoltaic Cells (OPVs)

AlPcCl is traditionally known as a donor material in OPVs. However, recent studies have demonstrated its successful use as an acceptor material, replacing fullerene (C60) in planar heterojunction OPVs with Alpha-Sexithiophene (α-6T) as the donor material .

Photodynamic Therapy

AlPcCl-loaded solid lipid nanoparticles have been applied for the photodynamic inactivation of melanoma cells, showcasing its potential in cancer treatment .

Photonics and Optics

As a phthalocyanine dye, AlPcCl is used in photonics and optics due to its light-absorbing properties .

Floating Photocatalysis

Bismuth oxychloride (BiOCl)/copper phthalocyanine (CuTNPc) heterostructures immobilized on electrospun polyacrylonitrile nanofibers with AlPcCl have shown enhanced activity for floating photocatalysis .

Laser-Induced Optical Response Control

Research has indicated that the absorption spectra of AlPcCl in the liquid phase can be dynamically modified through time-resolved interaction with a second laser pulse within a timeframe of about 100 fs .

Donor Material Replacement

AlPcCl has been investigated as a replacement for traditional donor materials in various organic electronic devices due to its stability and efficiency .

Mechanism of Action

Target of Action

Aluminum Phthalocyanine Chloride (AlPc) is primarily used as a photosensitizer in photodynamic therapy (PDT) for cancer treatment . The primary targets of AlPc are cancer cells, specifically their integral organelles involved in cell homeostasis .

Mode of Action

AlPc, when activated by light of a specific wavelength, induces the production of reactive oxygen species (ROS) within the target cells . These ROS can cause damage to cellular components, leading to cell death . This process is particularly effective against cancer cells, which are more susceptible to oxidative stress than normal cells .

Biochemical Pathways

It is known that the generation of ros can disrupt many cellular processes, including dna replication, protein synthesis, and cell signaling . This disruption can lead to cell death, particularly in cancer cells, which are less able to repair oxidative damage than normal cells .

Pharmacokinetics

AlPc has been shown to have favorable pharmacokinetic properties when formulated into a nanoemulsion . The half-life of AlPc in this formulation is approximately 6.8 hours . These properties contribute to the compound’s bioavailability and its ability to reach and accumulate in target cells .

Result of Action

The primary result of AlPc action is the induction of cell death in target cells . This is achieved through the generation of ROS, which cause oxidative damage to cellular components . In the context of cancer treatment, this can lead to the eradication of tumor cells and a reduction in tumor size .

Action Environment

The efficacy and stability of AlPc can be influenced by various environmental factors. For instance, the presence of light is crucial for the activation of AlPc and the subsequent generation of ROS . Additionally, the pH and oxygen levels within the tumor microenvironment can also impact the effectiveness of AlPc

Future Directions

properties

IUPAC Name |

aluminum;2,11,20,29,37,38-hexaza-39,40-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3,5,7,9,11,13,15,17,19,21(38),22,24,26,28,30(37),31,33,35-nonadecaene;chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H16N8.Al.ClH/c1-2-10-18-17(9-1)25-33-26(18)38-28-21-13-5-6-14-22(21)30(35-28)40-32-24-16-8-7-15-23(24)31(36-32)39-29-20-12-4-3-11-19(20)27(34-29)37-25;;/h1-16H;;1H/q-2;+3;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBGCRGLFTKVXDZ-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C3=NC4=C5C=CC=CC5=C([N-]4)N=C6C7=CC=CC=C7C(=N6)N=C8C9=CC=CC=C9C(=N8)N=C2[N-]3.[Al+3].[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H16AlClN8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

575.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Aluminum, chloro(29H,31H-phthalocyaninato(2-)-kappaN29,kappaN30,kappaN31,kappaN32)-, (SP-5-12)- | |

CAS RN |

14154-42-8 | |

| Record name | Aluminum phthalocyanine chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14154-42-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Chloroaluminum phthalocyanine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014154428 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

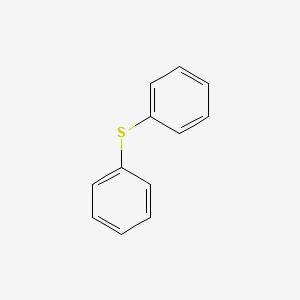

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Amino-1-methyl-6-phenylimidazo[4,5-b]pyridine](/img/structure/B1677688.png)